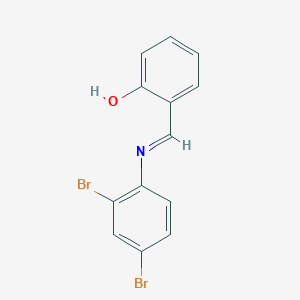
N-(Salicylidene)-2,4-dibromoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Salicylidene)-2,4-dibromoaniline is a Schiff base compound formed from the condensation of salicylaldehyde and 2,4-dibromoaniline Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen attached to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Salicylidene)-2,4-dibromoaniline typically involves the condensation reaction between salicylaldehyde and 2,4-dibromoaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(Salicylidene)-2,4-dibromoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N-(Salicylidene)-2,4-dibromoaniline involves its ability to form stable complexes with metal ions. The Schiff base can coordinate to metal ions through its nitrogen and oxygen atoms, forming chelates that exhibit unique chemical and biological properties. These metal complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(Salicylidene)-2-hydroxyaniline
- N-(Salicylidene)-2-chloroaniline
- N-(Salicylidene)-4-aminoantipyrine
Uniqueness
N-(Salicylidene)-2,4-dibromoaniline is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the dibromo substitution can affect the electronic properties of the Schiff base, making it distinct from other similar compounds.
属性
IUPAC Name |
2-[(2,4-dibromophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRERRKBMSWJVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)
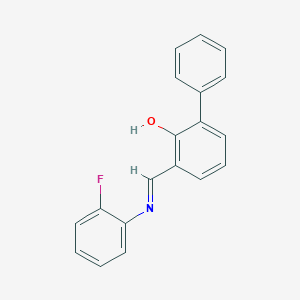
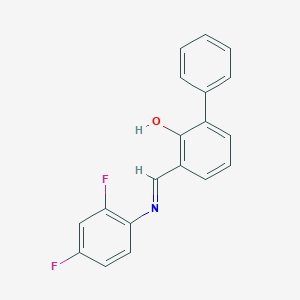
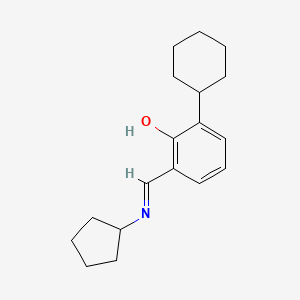
![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)
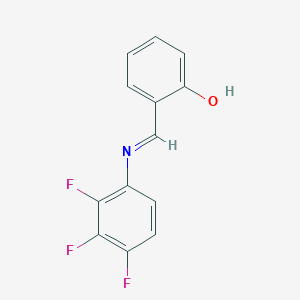
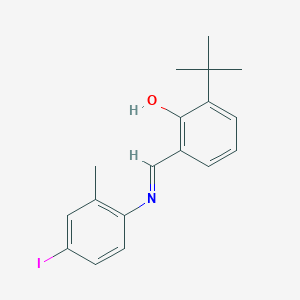
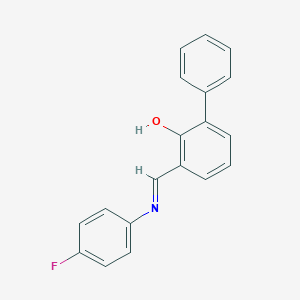
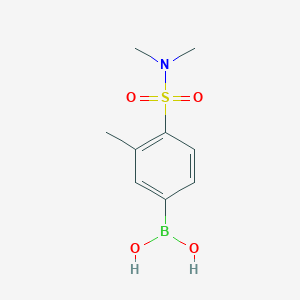
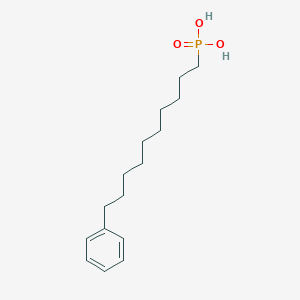
![Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B6298230.png)
